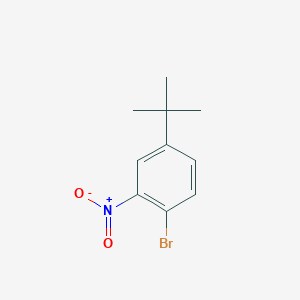

1-Bromo-4-(tert-butyl)-2-nitrobenzene

Description

Contextual Significance of Substituted Aryl Halides and Nitroaromatics in Organic Chemistry

Substituted aryl halides and nitroaromatics are two cornerstone classes of compounds in the field of organic chemistry, primarily due to their utility as synthetic intermediates. libretexts.orgfiveable.me

Aryl Halides: These are aromatic compounds where a halogen atom is directly bonded to an aromatic ring. wikipedia.org Unlike their aliphatic counterparts, the carbon-halogen bond in aryl halides is stronger, making them less reactive towards traditional nucleophilic substitution reactions. libretexts.org However, their significance surged with the advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, where they serve as key coupling partners. fiveable.me These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.meacs.org Furthermore, the reactivity of aryl halides can be enhanced by the presence of strongly electron-withdrawing groups, particularly at the ortho and para positions, which enables nucleophilic aromatic substitution (SNAAr) to occur. libretexts.orgwikipedia.org

Nitroaromatics: Aromatic compounds bearing one or more nitro (–NO₂) groups are vital precursors in the chemical industry. nih.gov They are widely used in the synthesis of pharmaceuticals, dyes, polymers, and agrochemicals. nih.govresearchgate.netnumberanalytics.com The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. nih.gov A crucial reaction of nitroaromatics is their reduction to aromatic amines (anilines). numberanalytics.comjsynthchem.com Aromatic amines are themselves immensely important building blocks for a vast array of chemical products. nih.govresearchgate.net

Positioning of 1-Bromo-4-(tert-butyl)-2-nitrobenzene within Current Chemical Research

This compound integrates the functionalities of both an aryl halide and a nitroaromatic compound, making it a subject of interest in synthetic organic chemistry. Its specific substitution pattern dictates its reactivity and potential applications. The compound is primarily utilized as a precursor and intermediate for creating more complex organic molecules.

The strategic placement of its functional groups allows for a range of chemical transformations:

Nucleophilic Substitution: The bromine atom, activated by the ortho-nitro group, can be displaced by various nucleophiles.

Reduction: The nitro group can be selectively reduced to an amino group, yielding 2-Bromo-4-(tert-butyl)aniline. This transformation opens pathways to further functionalization or the synthesis of heterocyclic compounds.

Cross-Coupling Reactions: The aryl bromide moiety can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Further Ring Substitution: The existing substituents direct any subsequent electrophilic substitution reactions, although the ring is generally deactivated by the nitro group.

The presence of the bulky tert-butyl group introduces significant steric hindrance, which can influence reaction rates and selectivity compared to less bulky analogues. Research applications include its use in synthesizing nonsymmetrically substituted phenazine (B1670421) derivatives and as a building block for potential bioactive compounds and specialty chemicals.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reactive Site | Common Reagents | Product Type |

| Nucleophilic Substitution | Carbon-Bromine bond | Amines, Alkoxides | 2-substituted-4-(tert-butyl)-1-nitrobenzene derivatives |

| Reduction | Nitro group | H₂/Pd/C, Metal Hydrides | 2-Bromo-4-(tert-butyl)aniline |

| Cross-Coupling | Carbon-Bromine bond | Boronic acids (Suzuki), Alkenes (Heck) | Biphenyl or Styrene (B11656) derivatives |

| Electrophilic Substitution | Aromatic Ring | Halogenating or Alkylating agents | Further substituted nitrobenzene (B124822) derivatives |

Historical and Contemporary Approaches to Aromatic Functionalization Relevant to the Compound

The synthesis of molecules like this compound relies on a range of aromatic functionalization techniques that have evolved significantly over time.

Historical Approaches: The classical method for functionalizing aromatic rings is Electrophilic Aromatic Substitution (SEAr) . acs.orgnih.gov This has been a fundamental transformation in organic synthesis for over a century. researchgate.net The introduction of the nitro group onto an aromatic ring is typically achieved through nitration, a classic SEAr reaction that uses a mixture of concentrated nitric acid and sulfuric acid to generate the electrophilic nitronium ion (NO₂⁺). nih.govpbworks.com Similarly, the introduction of a bromine atom can be achieved through electrophilic halogenation. The synthesis of this compound itself starts from 1-bromo-4-tert-butylbenzene, which is then nitrated.

Contemporary Approaches: While SEAr remains crucial, modern organic synthesis has been revolutionized by new methods.

Transition Metal-Catalyzed Cross-Coupling: This is arguably one of the most significant advances. Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination allow for the precise and efficient formation of bonds to an aromatic ring, typically using an aryl halide as a starting material. acs.orgnih.gov These methods offer broad functional group tolerance and have become indispensable in pharmaceutical and materials chemistry.

C-H Bond Functionalization/Activation: This is a frontier in chemical synthesis. researchgate.net Instead of relying on pre-functionalized starting materials like aryl halides, C-H activation aims to directly convert the C-H bonds of an aromatic ring into new functional groups. acs.orgacs.org This approach is highly atom-economical. Methodologies are often categorized by their mechanism, such as electrophilic metalation, concerted metalation-deprotonation (CMD), and C-H bond oxidative addition. acs.orgnih.gov These cutting-edge techniques offer novel and more sustainable routes to complex aromatic compounds.

Table 3: Comparison of Aromatic Functionalization Strategies

| Strategy | Description | Typical Substrate | Key Features |

| Electrophilic Aromatic Substitution (Historical) | An electrophile replaces a hydrogen atom on the aromatic ring. nih.gov | Electron-rich or neutral arenes | Fundamental method, well-understood regioselectivity, can require harsh conditions. acs.orgnih.gov |

| Nucleophilic Aromatic Substitution (Historical) | A nucleophile replaces a leaving group on an electron-poor aromatic ring. libretexts.org | Aryl halides with electron-withdrawing groups libretexts.org | Requires activated substrates. |

| Transition-Metal Cross-Coupling (Contemporary) | A transition metal (e.g., Palladium) catalyzes the coupling of an aryl halide/triflate with another molecule. fiveable.me | Aryl halides, aryl triflates | High efficiency, broad scope, mild conditions, fundamental for modern synthesis. fiveable.me |

| C-H Bond Functionalization (Contemporary) | Direct conversion of a C-H bond to a C-C or C-heteroatom bond, often metal-catalyzed. researchgate.net | Unfunctionalized arenes | High atom economy, avoids pre-functionalization steps, a major area of current research. nih.govacs.org |

Established Synthetic Routes to this compound

The principal and most direct method for the synthesis of this compound involves the nitration of a pre-functionalized benzene (B151609) ring.

Directed Nitration Strategies from Precursors (e.g., 1-Bromo-4-(tert-butyl)benzene)

The most common and established route for the synthesis of this compound is the direct nitration of 1-bromo-4-(tert-butyl)benzene. This reaction is a classic example of an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a strong dehydrating agent, most commonly concentrated sulfuric acid.

The reaction can be represented as follows:

In a typical laboratory-scale synthesis, 1-bromo-4-(tert-butyl)benzene is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is exothermic and requires careful temperature control to prevent the formation of dinitrated byproducts. Acetic acid can also be used as a solvent in this reaction.

Multistep Synthetic Sequences for Structural Elaboration

While direct nitration of 1-bromo-4-(tert-butyl)benzene is the most straightforward approach, multistep synthetic sequences can also be envisioned, particularly when aiming for specific isomers or when the direct nitration proves to be unselective. The order of introduction of the substituents is crucial in determining the final product's regiochemistry. numberanalytics.comlumenlearning.com

For instance, one could consider a synthesis starting from tert-butylbenzene (B1681246). The first step would be nitration to form a mixture of ortho- and para-nitro-tert-butylbenzene. The bulky tert-butyl group sterically hinders the ortho positions, leading to a higher proportion of the para isomer. stackexchange.com The subsequent step would be the bromination of the separated para-nitro-tert-butylbenzene. The nitro group is a meta-director, while the tert-butyl group is an ortho-para director. In this case, the directing effects would lead to bromination at the position ortho to the tert-butyl group and meta to the nitro group, which is not the desired product.

Therefore, the order of substituent introduction is critical. An alternative multistep approach could involve the Friedel-Crafts alkylation of bromobenzene (B47551) with a tert-butyl group source. However, Friedel-Crafts reactions can be challenging on deactivated rings like bromobenzene.

Given these considerations, the direct nitration of 1-bromo-4-(tert-butyl)benzene remains the most practical and widely used synthetic route.

Regioselectivity and Yield Optimization in Reaction Conditions

The success of the synthesis of this compound hinges on controlling the regioselectivity of the nitration reaction and optimizing the reaction conditions to maximize the yield of the desired isomer.

Influence of Electronic and Steric Effects of Substituents on Nitration

The regiochemical outcome of the nitration of 1-bromo-4-(tert-butyl)benzene is governed by the interplay of the electronic and steric effects of the existing bromo and tert-butyl substituents. masterorganicchemistry.com

Electronic Effects:

The tert-butyl group is an alkyl group and acts as an activating, ortho-para directing group through an inductive electron-donating effect. stackexchange.com

The bromo group is a halogen, which is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho-para director because of the resonance effect, where the lone pairs on the bromine can be delocalized into the benzene ring, stabilizing the arenium ion intermediate for ortho and para attack. uomustansiriyah.edu.iqpbworks.com

Steric Effects:

The tert-butyl group is exceptionally bulky. This steric hindrance significantly impedes the approach of the electrophile (nitronium ion) to the positions ortho to it. numberanalytics.comstackexchange.com This steric effect is a dominant factor in determining the final product distribution.

In the case of 1-bromo-4-(tert-butyl)benzene, the tert-butyl group strongly disfavors nitration at the C3 and C5 positions (ortho to it). The bromine atom directs the incoming nitro group to the C2 (ortho) and C6 (ortho) positions. Due to the significant steric hindrance from the adjacent tert-butyl group at the C4 position, the C3 and C5 positions are highly disfavored for substitution. Therefore, the nitration occurs predominantly at the C2 position, which is ortho to the bromine and meta to the tert-butyl group, yielding this compound as the major product.

| Substituent | Electronic Effect | Directing Influence | Steric Effect |

|---|---|---|---|

| -C(CH₃)₃ (tert-butyl) | Activating (Inductive) | Ortho, Para | High steric hindrance at ortho positions |

| -Br (Bromo) | Deactivating (Inductive), Ortho, Para-directing (Resonance) | Ortho, Para | Moderate steric hindrance |

Catalyst and Solvent Systems in Synthetic Protocols

The choice of catalyst and solvent system is crucial for optimizing the yield and purity of this compound.

Catalyst: Concentrated sulfuric acid is the most common and effective catalyst for this nitration. It serves two primary roles: it protonates nitric acid to facilitate the formation of the highly electrophilic nitronium ion, and it acts as a dehydrating agent, shifting the equilibrium towards the products by removing the water formed during the reaction. chemistrysteps.com

Solvent: While the reaction can be carried out in the absence of an additional solvent, using a solvent can help to control the reaction temperature and improve the homogeneity of the reaction mixture.

Acetic acid is often used as a solvent in nitration reactions. It is relatively inert to the nitrating mixture and can help to moderate the reaction.

The use of excess sulfuric acid can also serve as the solvent.

Optimization of the reaction conditions typically involves:

Temperature Control: The reaction is highly exothermic, and maintaining a low temperature (typically between 0 and 10 °C) is essential to minimize the formation of di- and tri-nitrated byproducts. pbworks.com

Stoichiometry of Reagents: The molar ratio of nitric acid to the aromatic substrate is a critical parameter. Using a slight excess of nitric acid can ensure complete conversion of the starting material, but a large excess can lead to over-nitration.

Kinetic and Thermodynamic Aspects of Synthetic Reactions

The nitration of aromatic compounds is a well-studied reaction, and its kinetic and thermodynamic profile provides insight into the reaction mechanism and the factors that control its rate and outcome.

The reaction proceeds through a two-step electrophilic aromatic substitution mechanism:

Formation of the σ-complex (arenium ion): The electrophile (NO₂⁺) attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as the σ-complex or arenium ion. This step is typically the rate-determining step of the reaction. d-nb.info

Deprotonation: A base in the reaction mixture (such as HSO₄⁻ or H₂O) removes a proton from the σ-complex to restore the aromaticity of the ring and form the final nitroaromatic product. This step is generally fast.

The stability of the intermediate σ-complex plays a crucial role in determining the regioselectivity of the reaction. For the nitration of 1-bromo-4-(tert-butyl)benzene, the σ-complex leading to the formation of the 2-nitro product is more stable than the other possible isomers due to the combined electronic and steric effects of the substituents. The electron-donating tert-butyl group helps to stabilize the positive charge in the arenium ion, although its steric bulk directs the attack away from its ortho positions. The resonance contribution from the bromine atom also stabilizes the intermediate for attack at its ortho and para positions.

Thermodynamically, the nitration of aromatic compounds is generally an exothermic process. The formation of the stable aromatic nitro compound from the starting materials is energetically favorable. However, the activation energy for the formation of the σ-complex is a key factor in determining the reaction rate. The presence of activating groups like the tert-butyl group can lower this activation energy, while deactivating groups like bromine can increase it.

| Parameter | Description | Influence on the Synthesis of this compound |

|---|---|---|

| Rate-Determining Step | Formation of the σ-complex (arenium ion) | The stability of the σ-complex intermediate dictates the regioselectivity, favoring the 2-nitro product. |

| Reaction Order | Typically second order overall | The rate depends on the concentrations of both 1-bromo-4-(tert-butyl)benzene and the nitronium ion. |

| Thermodynamics | Generally exothermic | Requires careful temperature control to prevent side reactions and ensure safety. |

| Activation Energy | Energy barrier for the formation of the σ-complex | Influenced by the electronic effects of the bromo and tert-butyl groups. |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-tert-butyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACFLGSMDUITKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460249 | |

| Record name | 1-Bromo-4-tert-butyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70729-05-4 | |

| Record name | 1-Bromo-4-tert-butyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Mechanistic Considerations

Reaction Rate Determination and Pathway Analysis (e.g., Phase Transfer Catalysis Methodology)

The synthesis of 1-bromo-4-(tert-butyl)-2-nitrobenzene via electrophilic nitration of 1-bromo-4-(tert-butyl)benzene can be significantly influenced by the reaction conditions. While specific kinetic studies on this particular transformation are not extensively documented in publicly available literature, the principles of reaction rate determination and pathway analysis can be effectively illustrated by examining analogous nitration reactions of aromatic compounds conducted under phase-transfer catalysis (PTC). PTC is a powerful methodology for carrying out reactions between reactants located in different immiscible phases, often an aqueous phase and an organic phase.

In the context of nitration, the organic substrate (e.g., a substituted benzene) resides in the organic phase, while the nitrating agent, often generated from precursors like sodium nitrite (B80452) in an acidic aqueous solution, is in the aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the reactive electrophile from the aqueous phase to the organic phase where the reaction occurs.

A representative study on the nitration of polycyclic arenes using a phase-transfer catalyst provides insight into the kinetic behavior of such systems. The research focused on measuring the initial reaction rates to determine the kinetic law governing the nitration process.

Mechanistic Considerations of Phase-Transfer Catalyzed Nitration:

The mechanism of PTC in electrophilic aromatic substitution, such as nitration, generally involves the following key steps:

Formation of the Electrophile: In the aqueous phase, the nitrating agent is activated, often by an acid, to form the active electrophile or its precursor.

Ion-Pair Formation: The phase-transfer catalyst cation (Q⁺) pairs with the anionic species associated with the electrophile in the aqueous phase.

Interphase Transfer: The lipophilic ion pair (Q⁺-Electrophile⁻) is extracted from the aqueous phase into the organic phase.

Electrophilic Attack: In the organic phase, the electrophile attacks the aromatic ring of the substrate, leading to the formation of a sigma complex (Wheland intermediate).

Deprotonation and Product Formation: The sigma complex loses a proton to a base, restoring aromaticity and yielding the nitrated product.

Catalyst Regeneration: The catalyst cation returns to the aqueous phase to repeat the cycle.

Research Findings from an Analogous System:

In a study on the nitration of acenaphthene (B1664957) under PTC conditions, the reaction kinetics were investigated. The initial reaction rates were measured under varying conditions to understand the reaction mechanism. The data indicated that the reaction rate was dependent on the concentration of the phase-transfer catalyst and the acidity of the aqueous phase.

Below is a data table, adapted from the study on acenaphthene nitration, which illustrates the type of data collected in such kinetic investigations. This serves as an example of how the reaction rate for the synthesis of this compound could be analyzed.

Interactive Data Table: Kinetics of a Representative PTC Nitration

This table shows the initial rate of nitration as a function of sulfuric acid concentration and the amount of phase-transfer catalyst (PTC).

| Experiment Run | PTC (mmol) | H₂SO₄ (wt %) | Substrate (mmol) | NaNO₂ (mmol) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.23 | 54.0 | 0.197 | 0.402 | 1.5 x 10⁻⁵ |

| 2 | 0.46 | 54.0 | 0.197 | 0.804 | 3.0 x 10⁻⁵ |

| 3 | 0.46 | 44.8 | 0.197 | 0.804 | 1.2 x 10⁻⁵ |

| 4 | 0.46 | 36.4 | 0.197 | 0.804 | 4.0 x 10⁻⁶ |

| 5 | 0.46 | 27.7 | 0.197 | 0.804 | 1.3 x 10⁻⁶ |

Data is illustrative and based on an analogous system for educational purposes.

The findings from such studies often reveal that under certain conditions, the reaction can be zero-order with respect to the aromatic substrate. This suggests that the rate-limiting step is not the electrophilic attack on the aromatic ring but rather the transfer of the active nitrating species from the aqueous to the organic phase. The reaction rate in such cases is primarily dictated by the efficiency of the phase-transfer catalyst and the conditions in the aqueous phase that generate the electrophile.

This type of analysis is critical for optimizing the synthesis of compounds like this compound, as it allows for the identification of the factors that control the reaction speed, which in turn can lead to improved yields, selectivity, and process efficiency.

Advanced Reactivity Patterns and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The outcome of such reactions on a substituted benzene (B151609) ring is determined by the nature of the substituents already present.

Analysis of Directing Group Effects: Bromine, Nitro, and tert-Butyl Substituents

The directing effect of a substituent determines the position at which an incoming electrophile will attack the benzene ring. This is largely dictated by the substituent's ability to donate or withdraw electron density via inductive and resonance effects.

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, both by induction and resonance (-I, -M effects). This makes it a powerful deactivating group. The strong deactivation is due to the positive formal charge on the nitrogen atom and the high electronegativity of the oxygen atoms. The nitro group directs incoming electrophiles to the meta position. pressbooks.publibretexts.org

tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is an alkyl group, which is generally considered an activating group. It donates electron density to the ring primarily through an inductive effect (+I). This electron donation activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. stackexchange.com

In this compound, these groups exert a combined influence on the regioselectivity of further substitution. The directing effects of the individual substituents are summarized in the table below.

| Substituent | Position on Ring | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

| -Br | 1 | -I (withdrawing) | +M (donating) | Deactivating | ortho, para |

| -NO₂ | 2 | -I (withdrawing) | -M (withdrawing) | Strongly Deactivating | meta |

| -C(CH₃)₃ | 4 | +I (donating) | N/A | Activating | ortho, para |

When multiple substituents are present, the most strongly activating group generally dictates the position of substitution. In this case, the tert-butyl group is the only activating group present and will therefore be the primary director of incoming electrophiles.

Steric Factors Governing Ortho/Para/Meta Selectivity

Steric hindrance plays a significant role in determining the product distribution in electrophilic aromatic substitution reactions, particularly when bulky groups are present. The tert-butyl group is notably large and can impede the approach of an electrophile to the positions adjacent to it (ortho positions).

In the case of this compound, the tert-butyl group at position 4 directs incoming electrophiles to its ortho positions (positions 3 and 5). However, these positions are also subject to steric hindrance from the bulky tert-butyl group itself. This steric hindrance can significantly disfavor substitution at these positions. masterorganicchemistry.comvaia.com For example, the nitration of tert-butylbenzene (B1681246) yields a much higher proportion of the para product compared to the ortho product, a direct consequence of the steric bulk of the tert-butyl group. libretexts.orgstackexchange.com

Competitive Reaction Pathways and Product Distribution

Considering the combined directing and steric effects, we can predict the likely sites of electrophilic attack on this compound. The tert-butyl group, being the strongest activating group, will primarily direct substitution. It directs to positions 3 and 5.

Position 3: This position is ortho to the tert-butyl group and meta to the bromine atom and the nitro group.

Position 5: This position is also ortho to the tert-butyl group and meta to the bromine atom, but ortho to the nitro group.

Position 6: This position is ortho to the bromine atom and meta to the nitro group and the tert-butyl group.

While the tert-butyl group is the primary director, the deactivating nature of the nitro and bromo groups will generally slow down the reaction. The nitro group strongly deactivates the positions ortho and para to it. Therefore, position 5, being ortho to the nitro group, is highly deactivated. Position 3 is also deactivated by the adjacent nitro group.

The bromine atom, being an ortho, para-director, would favor substitution at position 6 (its ortho position) and position 3 (its para position is occupied). The nitro group, a meta-director, would direct to positions 4 (occupied) and 6.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups.

Activating Role of the Nitro Group in SNAr

The nitro group plays a crucial role in activating the aromatic ring towards nucleophilic attack. For an SNAr reaction to occur, the aromatic ring must be electron-deficient. The nitro group, being a powerful electron-withdrawing group, achieves this by pulling electron density from the ring. wikipedia.orgbyjus.com

The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. The nitro group, when positioned ortho or para to the leaving group, can effectively stabilize the negative charge of the Meisenheimer complex through resonance. youtube.comstackexchange.com

In this compound, the nitro group is ortho to the bromine atom, which serves as the leaving group. This positioning is ideal for activating the ring for SNAr, as the negative charge that develops on the ring upon nucleophilic attack at the carbon bearing the bromine can be delocalized onto the nitro group.

Influence of Steric Hindrance from the tert-Butyl Group on SNAr

While the electronic effects of the nitro group are favorable for SNAr, steric factors can also influence the reaction rate. The bulky tert-butyl group, although not directly at the site of reaction, can exert steric hindrance. However, in the SNAr mechanism, the nucleophile attacks the carbon atom bearing the leaving group. In this compound, this is the C1 position. The tert-butyl group is at the C4 position, which is relatively distant from the reaction center. Therefore, the steric hindrance from the tert-butyl group on the initial nucleophilic attack is likely to be minimal.

The primary steric considerations in SNAr often relate to the approach of the nucleophile to the reaction center. A bulky nucleophile might experience some steric repulsion from the substituents on the ring, but the tert-butyl group's position in this specific molecule is unlikely to be a major impediment to the reaction. The rate of SNAr reactions can be significantly reduced by steric hindrance, especially when bulky groups are positioned ortho to the reaction site. researchgate.netresearchgate.net In this case, the nitro group is ortho to the leaving group, but its size is less prohibitive than a tert-butyl group.

Radical Anion Chemistry and Electrochemistry

The presence of the strongly electron-accepting nitro group in this compound makes it susceptible to reduction, leading to the formation of a radical anion. The chemistry of this transient species is of considerable interest, influencing the electrochemical behavior and potential reaction pathways of the parent molecule.

The radical anion of this compound can be generated through chemical or electrochemical reduction. While direct studies on this specific molecule are not abundant, extensive research on the closely related 1-bromo-4-nitrobenzene (B128438) provides a strong model for its behavior. rsc.org The radical anion is characterized by the presence of an unpaired electron, which is delocalized over the aromatic ring and the nitro group.

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the characterization of such radical species. For the analogous nitrobenzene (B124822) radical anion, EPR spectra reveal hyperfine coupling to the nitrogen nucleus of the nitro group and the protons on the aromatic ring. nih.gov This provides detailed information about the distribution of the unpaired electron spin density within the molecule. It is expected that the EPR spectrum of the this compound radical anion would show similar features, with additional coupling to the bromine nucleus and potential line broadening due to the tert-butyl group.

Cyclic voltammetry is a powerful tool to investigate the electrochemical reduction of this compound and the subsequent fate of the generated radical anion. Studies on 1-bromo-4-nitrobenzene have shown that the initial one-electron reduction to the radical anion is a key step. rsc.org The stability and subsequent reactivity of this radical anion are highly dependent on the solvent and other experimental conditions.

The reactivity of the halo-nitroaromatic radical anion is profoundly influenced by the solvent. Research on 1-bromo-4-nitrobenzene in room temperature ionic liquids (RTILs) has revealed a significant departure from its behavior in conventional organic solvents. rsc.org In the ionic liquid N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C4mPyrr][NTf2]), the radical anion of 1-bromo-4-nitrobenzene is highly reactive and undergoes a DISP-type (Disproportionation) mechanism. rsc.org

Cross-Coupling and Other Transition Metal-Catalyzed Reactions

The carbon-bromine bond in this compound provides a handle for a variety of powerful transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures.

Palladium catalysts are exceptionally versatile for mediating the coupling of aryl halides with a range of partners.

The Suzuki reaction is a powerful method for the formation of biaryl compounds through the coupling of an aryl halide with an arylboronic acid. The Suzuki coupling of 1-bromo-4-nitrobenzene with phenylboronic acid to produce 4-nitrobiphenyl (B1678912) is a well-established transformation. researchgate.net This indicates that this compound would be a suitable substrate for Suzuki couplings with various aryl- and heteroarylboronic acids, providing access to a wide range of substituted biphenyls.

The Sonogashira reaction enables the coupling of an aryl halide with a terminal alkyne, leading to the formation of arylalkynes. The Sonogashira coupling of 1-iodo-4-nitrobenzene (B147127) with phenylacetylene (B144264) has been shown to proceed in quantitative yield under mild, aerobic, copper-free, and ligand-free conditions with a palladium acetate (B1210297) catalyst. nih.gov Given the reactivity of aryl bromides in Sonogashira reactions, it is expected that this compound would undergo similar coupling with terminal alkynes to produce the corresponding ethynyl-substituted derivatives.

Below are interactive data tables summarizing typical conditions for these palladium-catalyzed reactions with analogous bromo-nitroaromatic compounds.

Table 1: Representative Conditions for the Heck Reaction of Bromo-Nitroaromatics This table is interactive. Click on the headers to sort.

| Aryl Bromide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Styrene (B11656) | Pd-L1 complex | Na2CO3 | DMA | - | >99 |

Table 2: Representative Conditions for the Suzuki Reaction of Bromo-Nitroaromatics This table is interactive. Click on the headers to sort.

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | GO@NHC-Pd | - | - | - | High |

Table 3: Representative Conditions for the Sonogashira Reaction of Bromo-Nitroaromatics This table is interactive. Click on the headers to sort.

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)2 | - | Dabco | - | - | Quantitative |

Ligand Design and Catalyst Performance in Coupling Reactions

Research into analogous compounds, such as 1-bromo-4-nitrobenzene, provides significant insights into effective catalyst design. For instance, in Heck coupling reactions with styrene, the use of N-heterocyclic carbene (NHC) palladium complexes has been investigated. The ligand's structure directly impacts the catalyst's stability and activity. Studies have shown that specific hydrazone ligands can serve as effective substitutes for traditional phosphine (B1218219) ligands in homogeneous catalysis. researchgate.net The performance of these catalysts is typically evaluated based on conversion rates under varying conditions.

Key parameters optimized in these catalytic systems include the type of base, solvent, reaction temperature, and catalyst loading. For example, the combination of a specific palladium-ligand complex with a carbonate base like sodium carbonate (Na₂CO₃) in a polar aprotic solvent such as dimethylacetamide (DMA) has proven effective. researchgate.net The data below illustrates how catalyst choice and reaction conditions affect the outcome of a Heck coupling reaction between 1-bromo-4-nitrobenzene and styrene, a model system applicable to this compound.

Table 1: Catalyst Performance in the Heck Reaction of 1-Bromo-4-nitrobenzene and Styrene This table is based on findings from analogous systems and illustrates general principles.

| Catalyst (0.5 mmol%) | Base | Solvent | Temperature (°C) | Time (min) | Conversion Rate (%) |

| Pd-L1 | Na₂CO₃ | DMA | 50 | 60 | 99.87 |

| Pd-L2 | Na₂CO₃ | DMA | 50 | 60 | ~50 |

| Pd-L1 | K₂CO₃ | DMA | 50 | 60 | Lower than Na₂CO₃ |

| Pd-L1 | Et₃N | DMA | 50 | 60 | Lower than Na₂CO₃ |

| Pd-L1 | Na₂CO₃ | DMF | 50 | 60 | Lower than DMA |

Similarly, in Suzuki-Miyaura cross-coupling reactions, heterogeneous catalysts have been developed to offer advantages like eco-friendly conditions, minimal catalyst loading, and ease of separation and reuse. researchgate.net A catalyst comprising a palladium complex immobilized on a support like graphene oxide demonstrates high efficiency in coupling 1-bromo-4-nitrobenzene with phenylboronic acid. researchgate.net The synergistic effects between the palladium active sites and the support material can lead to enhanced catalytic activity, allowing for rapid reactions with high turnover frequency (TOF). researchgate.net

Reactivity of Bromine as an Aryl Halide Coupling Partner

The bromine atom in this compound serves as an effective leaving group in cross-coupling reactions, and its reactivity is significantly modulated by the electronic properties of the substituents on the aromatic ring. The presence of a strongly electron-withdrawing nitro group ortho to the bromine atom is particularly influential.

The general mechanism of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck, involves a critical oxidative addition step where the aryl halide reacts with the low-valent metal catalyst (e.g., Pd(0)). The rate of this step is highly sensitive to the electronic nature of the aryl halide. The electron-withdrawing nitro group decreases the electron density at the carbon atom bonded to the bromine. This polarization of the C-Br bond makes the carbon atom more electrophilic and susceptible to oxidative addition by the electron-rich palladium catalyst, thereby accelerating the reaction.

Conversely, the tert-butyl group at the para position is a bulky, electron-donating group. Its electron-donating effect, which would typically deactivate the aryl halide towards oxidative addition, is largely overridden by the powerful electron-withdrawing resonance and inductive effects of the ortho-nitro group. Therefore, compared to a simple bromobenzene (B47551), this compound is considered an "activated" substrate for cross-coupling reactions. While aryl bromides are generally less reactive than aryl iodides, the electronic activation provided by the nitro group makes this compound a viable and efficient coupling partner, often reacting under milder conditions than unactivated aryl bromides. nih.govnih.gov

Elimination-Addition Reactions (Benzyne Mechanism)

Beyond substitution reactions that proceed via addition-elimination, aryl halides like this compound can react through a distinct elimination-addition pathway involving a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.comlibretexts.org This mechanism is favored under conditions of a very strong base and typically leads to a mixture of products where the incoming nucleophile may not be bonded to the same carbon that the leaving group vacated. masterorganicchemistry.com

Investigation of Conditions for Aryne Intermediate Formation

The formation of an aryne intermediate from this compound requires the removal of a proton from a carbon atom adjacent to the one bearing the bromine atom, followed by the elimination of the bromide ion. This process is known as dehydrohalogenation. The reaction is typically induced by very strong bases, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), often in liquid ammonia (B1221849) or an inert solvent at low temperatures. tcichemicals.com

In the case of this compound, there are two protons ortho to the bromine atom: one at the C3 position (between the bromo and nitro groups) and one at the C5 position. The acidity of these protons is drastically different.

Proton at C3: This proton is highly acidic due to the powerful inductive and resonance electron-withdrawing effects of the adjacent nitro group.

Proton at C5: This proton is adjacent to the electron-donating tert-butyl group and is significantly less acidic.

Due to this difference in acidity, a strong base will selectively abstract the more acidic proton at the C3 position. The resulting aryl anion then rapidly eliminates the bromide ion to form the strained triple bond of the aryne intermediate, specifically 4-(tert-butyl)-2-nitrobenzyne. masterorganicchemistry.com While strong bases and high temperatures are traditional conditions, milder methods for aryne generation from precursors like 2-(trimethylsilyl)aryl triflates have also been developed, which can proceed under neutral conditions with a fluoride (B91410) source. tcichemicals.comwiley-vch.de

Regioselectivity of Nucleophilic Additions to Benzyne

Once the 4-(tert-butyl)-2-nitrobenzyne intermediate is formed, the subsequent step is the rapid addition of a nucleophile (e.g., NH₂⁻ from the sodium amide base). The nucleophile can, in principle, attack either of the two carbon atoms of the strained triple bond (C2 or C3). The regiochemical outcome of this addition is dictated by the electronic effects of the substituents on the benzyne ring.

The nitro group at the C2 position is a powerful electron-withdrawing group. It strongly polarizes the benzyne triple bond, making the C3 carbon atom more electrophilic and thus the preferred site for nucleophilic attack. The addition of the nucleophile to C3 generates a carbanion at C2. This carbanion is significantly stabilized by the adjacent electron-withdrawing nitro group through both inductive and resonance effects.

Conversely, an attack at the C2 position would place the carbanion at C3, which is further away from the stabilizing nitro group and receives less stabilization. Therefore, the pathway involving the formation of the more stable carbanion intermediate is strongly favored. Following the nucleophilic addition, a rapid protonation of the aryl anion by a proton source in the reaction mixture (such as ammonia) yields the final product.

The primary product expected from the reaction of this compound with a strong base like NaNH₂ is therefore 5-(tert-butyl)-2-nitroaniline.

Table 2: Regioselectivity of Nucleophilic Addition to 4-(tert-butyl)-2-nitrobenzyne

| Site of Nucleophilic Attack | Resulting Carbanion Position | Stability of Carbanion | Product Formed | Outcome |

| C3 | C2 | High (stabilized by adjacent NO₂) | 5-(tert-butyl)-2-nitroaniline | Major Product |

| C2 | C3 | Low (less stabilization from NO₂) | 4-(tert-butyl)-3-bromoaniline | Minor or not observed |

Derivatization, Functionalization, and Structural Modification

Chemical Transformations of the Nitro Group

The nitro group is a key site for functionalization, primarily through reduction to various oxidation states, which opens up pathways to a diverse set of compounds.

The reduction of the nitro group in 1-bromo-4-(tert-butyl)-2-nitrobenzene can be controlled to yield different products depending on the reagents and reaction conditions employed.

Amino Derivatives: The most common transformation is the reduction of the nitro group to a primary amine, yielding 2-bromo-5-(tert-butyl)aniline. This can be achieved using various reducing agents. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel is effective. Raney nickel is often preferred for substrates with aromatic halogens to minimize the risk of dehalogenation researchgate.net. Other common methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride (SnCl2), which are mild and tolerate other reducible groups researchgate.net.

Hydroxylamino Derivatives: Partial reduction of the nitro group can lead to the formation of the corresponding hydroxylamine. This transformation can be accomplished using reagents like zinc dust in the presence of ammonium (B1175870) chloride nih.gov. Careful control of reaction conditions is necessary to prevent further reduction to the amine.

Azoxy Derivatives: The synthesis of azoxy compounds from nitroarenes typically involves a reductive dimerization process. While direct conversion is possible, a common route involves the initial reduction of the nitro compound to an aniline or a nitrosobenzene intermediate. The resulting aniline can then be oxidized, or the nitrosobenzene can undergo reductive dimerization to form the azoxy linkage iiserpune.ac.in. This process allows for the formation of symmetrical or unsymmetrical azoxybenzenes.

| Target Derivative | Product Name | Common Reagents | Key Considerations |

|---|---|---|---|

| Amino | 2-Bromo-5-(tert-butyl)aniline | H2/Raney Nickel; Fe/AcOH; SnCl2 | Choice of reagent can prevent dehalogenation researchgate.net. |

| Hydroxylamino | 1-Bromo-4-(tert-butyl)-2-(hydroxylamino)benzene | Zn/NH4Cl | Requires controlled conditions to avoid over-reduction nih.gov. |

| Azoxy | 2,2'-Dibromo-5,5'-di-tert-butylazoxybenzene | Multi-step: Reduction to aniline followed by oxidation/dimerization | Typically proceeds via an aniline or nitroso intermediate iiserpune.ac.in. |

Once this compound is reduced to 2-bromo-5-(tert-butyl)aniline, the resulting primary amine is a versatile nucleophile for various condensation reactions. These reactions are fundamental for building more complex molecular architectures.

For instance, the aniline can react with aldehydes and ketones to form Schiff bases (imines). The condensation of substituted anilines with benzaldehyde is a well-established reaction that produces N-benzylidene derivatives wikipedia.org. Similarly, reaction with formaldehyde can lead to the formation of more complex structures like benzoxazines, particularly in the presence of another substituted phenol wikipedia.org. Another important condensation reaction is the formation of amides through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). The reaction of bromoanilines with di-tert-butyl dicarbonate results in the formation of the corresponding N-(tert-butoxycarbonyl)-protected aniline, a common strategy in organic synthesis wikipedia.org.

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring serves as a valuable handle for carbon-carbon and carbon-heteroatom bond formation, primarily through organometallic intermediates and transition-metal-catalyzed cross-coupling reactions.

Halogen-metal exchange is a powerful method for converting an aryl halide into a highly reactive organometallic reagent wikipedia.org. Treating 2-bromo-5-(tert-butyl)aniline or a protected version with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can replace the bromine atom with lithium researchgate.nettcnj.edu. The reaction rate follows the trend I > Br > Cl wikipedia.org. The resulting aryllithium species is a potent nucleophile and can be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new functional groups at the original position of the bromine atom. This method offers a regiospecific way to functionalize the aromatic ring.

While the nitro group can activate the ring for Nucleophilic Aromatic Substitution (SNAr), the bromine atom is more commonly displaced through transition-metal-catalyzed cross-coupling reactions. These reactions are exceptionally broad in scope and are fundamental to modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond nih.govmdpi.com. This method is highly versatile for creating biaryl structures and is compatible with a wide range of functional groups, including unprotected anilines nih.govresearchgate.net.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the aryl bromide with an amine wikipedia.orglibretexts.org. This allows for the synthesis of diaryl- or alkylarylamines from 2-bromo-5-(tert-butyl)aniline, expanding the nitrogen-based substitution on the ring.

Sonogashira Coupling: To form a C-C triple bond, the Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne wikipedia.orgorganic-chemistry.org. This reaction is conducted under mild conditions and is a reliable method for synthesizing arylalkynes wikipedia.orgnih.gov.

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base, resulting in a substituted alkene wikipedia.orgorganic-chemistry.org.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | C(sp²)–C(sp²) or C(sp²)–C(sp³) | Pd Catalyst + Base |

| Buchwald-Hartwig | Amine | C(sp²)–N | Pd Catalyst + Base |

| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Pd Catalyst + Cu(I) Cocatalyst + Base |

| Heck | Alkene | C(sp²)–C(sp²) | Pd Catalyst + Base |

Functionalization at the tert-Butyl Moiety or Adjacent Positions

Direct functionalization of the robust tert-butyl group or the adjacent aromatic C-H bonds presents a greater challenge but offers routes to unique derivatives.

The C-H bonds of a tert-butyl group are generally unreactive due to high bond dissociation energy and steric hindrance torvergata.it. However, recent advances have shown that site-selective hydroxylation of tert-butyl groups can be achieved. Using a highly electrophilic manganese catalyst in a fluorinated alcohol solvent, it is possible to activate hydrogen peroxide to generate a powerful oxidizing species that hydroxylates one of the methyl groups on the tert-butyl moiety, yielding a primary alcohol researchgate.nettorvergata.it. This breakthrough turns the typically inert tert-butyl group into a handle for further derivatization.

Functionalization at the aromatic positions adjacent to the existing substituents can be predicted by the principles of electrophilic aromatic substitution (EAS) masterorganicchemistry.comlumenlearning.com. In the reduced form, 2-bromo-5-(tert-butyl)aniline, the powerful electron-donating amino group (-NH2) and the weakly electron-donating tert-butyl group are ortho-, para-directors, strongly activating the ring stackexchange.com. The bromine atom is also an ortho-, para-director but is deactivating. The combined effect of these groups directs incoming electrophiles primarily to the positions ortho and para to the amino group (C4 and C6). Given the steric hindrance from the adjacent bromine atom, substitution at C6 is generally favored.

Remote Functionalization Strategies

While direct functionalization adjacent to the existing substituents is common, strategies for remote functionalization, which involve introducing new groups at positions further away from the activating or directing groups, are of significant interest for accessing a wider range of polysubstituted aromatic compounds. For this compound, this would typically involve functionalization at the C3 or C5 positions.

One theoretical approach to achieve remote functionalization is through directed ortho-metalation (DoM) . In principle, if the nitro group were first reduced to an amino group and then converted into a directing metalation group (DMG) such as an amide or a carbamate, it could direct lithiation to the C3 position. Subsequent quenching with an electrophile would introduce a new substituent at this remote position. However, the steric hindrance from the adjacent tert-butyl group and the bromine atom at C1 might pose significant challenges to this approach.

Another potential strategy involves halogen dance reactions , where a halogen atom migrates to a different position on the aromatic ring under the influence of a strong base. While theoretically possible, the electronic effects of the nitro and tert-butyl groups would heavily influence the thermodynamics of such a rearrangement, and specific conditions for this substrate have not been extensively reported in the literature.

Synthesis of Polyfunctionalized Aromatic Systems from this compound

The true synthetic utility of this compound lies in its role as a scaffold for building more complex, polyfunctionalized aromatic systems. This is primarily achieved through palladium- and copper-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom.

A range of well-established cross-coupling reactions can be envisioned for the derivatization of this compound, although specific literature examples for this exact substrate are limited. The general transformations are outlined below based on established methodologies for similar aryl bromides.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent, typically an aryl or vinyl boronic acid or ester. This would lead to the formation of a new carbon-carbon bond, yielding a substituted 4-(tert-butyl)-2-nitrobiphenyl or a related styrenyl derivative. The general conditions for such a reaction are presented in the table below.

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | Biaryls |

Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling this compound with an alkene in the presence of a palladium catalyst and a base. This reaction would introduce a vinyl group, leading to the formation of substituted styrenes.

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Product Type |

| Heck Reaction | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Substituted Alkenes |

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is the method of choice. This reaction involves the palladium- and copper-co-catalyzed coupling of this compound with a terminal alkyne.

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Product Type |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, DMF | Substituted Alkynes |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. This provides a direct route to N-aryl amines.

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Product Type |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | N-Aryl Amines |

Ullmann Condensation: A classical method for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds is the copper-catalyzed Ullmann condensation. This reaction could be employed to couple this compound with alcohols, amines, or thiols.

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Product Type |

| Ullmann Condensation | Alcohol, Amine, Thiol | CuI, Cu₂O | K₂CO₃, Cs₂CO₃ | DMF, Pyridine | Aryl Ethers, Aryl Amines, Aryl Thioethers |

The subsequent reduction of the nitro group in the products of these coupling reactions to an amino group would yield highly functionalized anilines, which are valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and materials. The combination of these cross-coupling strategies with further modifications of the nitro group opens up a vast chemical space for the creation of novel polyfunctionalized aromatic compounds derived from this compound.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

1-Bromo-4-(tert-butyl)-2-nitrobenzene is a pivotal precursor in the regioselective synthesis of complex heterocyclic compounds, most notably nonsymmetrically substituted phenazines. The presence of the bromo and nitro groups allows for sequential and controlled reactions, such as the Buchwald-Hartwig amination. In this type of reaction, the bromo group is selectively displaced by an amine, a critical step in building the phenazine (B1670421) core. The tert-butyl group, due to its steric bulk, can influence the regioselectivity of these reactions, directing incoming reactants to specific positions on the benzene (B151609) ring.

The synthesis of substituted phenazines is of significant interest due to their diverse applications, ranging from biochemical stains to components in energy storage devices and anti-cancer agents. researchgate.net The ability to use this compound to create specific, nonsymmetrically substituted phenazine derivatives allows for the fine-tuning of the final molecule's properties for a desired application.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Reactivity | Common Transformations |

|---|---|---|---|

| Bromo | 1 | Susceptible to nucleophilic substitution and cross-coupling reactions. | Buchwald-Hartwig amination, Suzuki coupling. |

| Nitro | 2 | Electron-withdrawing, directing group; can be reduced. | Reduction to an amino group. |

Building Block for Pharmaceutical Precursors

The phenazine scaffold, readily accessible from this compound, is a core structure in a variety of bioactive molecules. Phenazine derivatives have been investigated for a range of therapeutic applications, including as antibacterial, antifungal, and antitumor agents. taylorandfrancis.com For instance, halogenated phenazines have shown potential in targeting persistent bacterial biofilms and Mycobacterium tuberculosis.

While direct synthesis of a specific commercial drug from this compound is not prominently documented in publicly available research, its role in the synthesis of functionalized phenazines provides a clear pathway to novel pharmaceutical precursors. The ability to introduce various substituents onto the phenazine ring system, starting from this key intermediate, allows medicinal chemists to explore structure-activity relationships and develop new therapeutic agents. A related compound, 1-bromo-4-tert-butylbenzene, is utilized in the synthesis of antipsychotic drugs like Aripiprazole and intermediates for anti-inflammatory agents, highlighting the pharmaceutical relevance of this substitution pattern. researchgate.net

Precursor for Advanced Organic Materials

The unique electronic and steric properties of this compound make it a potential precursor for the development of advanced organic materials with tailored functionalities.

Components in Optoelectronic Materials

While direct research detailing the use of this compound in optoelectronic materials is limited, its derivatives, particularly phenazines, are a class of compounds with significant interest in this field. Phenazine-based molecules have been explored for their applications in organic light-emitting diodes (OLEDs) and as organic transistors. acs.org

The incorporation of tert-butyl groups into organic electronic materials is a known strategy to enhance solubility and improve film-forming properties, which are crucial for the fabrication of solution-processed devices. rsc.org The tert-butyl group can also disrupt intermolecular packing, which can be beneficial in reducing aggregation-caused quenching of fluorescence in the solid state. Therefore, phenazines derived from this compound could logically be expected to possess favorable properties for optoelectronic applications.

Frameworks for Supramolecular Assemblies

The tert-butyl groups in molecules derived from this compound can play a significant role in directing the formation of ordered supramolecular structures. These bulky groups can influence intermolecular interactions, such as van der Waals forces and π-π stacking, which govern the self-assembly of molecules on surfaces or in solution.

Research has shown that tert-butyl functional groups can modulate the self-assembly behavior of organic molecules, leading to the formation of well-defined nanostructures like honeycomb networks and one-dimensional chains. nih.gov By extension, complex molecules synthesized from this compound could be designed to form specific supramolecular architectures, which is a key area of interest in nanotechnology and materials science for applications such as molecular electronics and sensing.

Based on a comprehensive search, specific experimental data from X-ray diffraction and high-resolution NMR spectroscopy for the compound “this compound” is not available in the public scientific literature. Detailed research findings, such as precise bond lengths, bond angles, torsion angles from crystal structure analysis, or specific chemical shifts and coupling constants from 1D/2D NMR studies, are not published.

Therefore, it is not possible to generate the requested article with scientifically accurate, source-based information that adheres to the strict outline provided. The creation of data tables and detailed discussions for the specified subsections would require access to primary research data that does not appear to exist for this specific molecule.

Advanced Structural Characterization and Spectroscopic Probes

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of 1-Bromo-4-(tert-butyl)-2-nitrobenzene. This technique can measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to four or more decimal places. This precision allows for the unequivocal determination of the molecular formula from the exact mass of the molecular ion.

The theoretical exact mass of this compound (C10H12BrNO2) is 257.0051 g/mol . An experimentally obtained high-resolution mass spectrum would be expected to show a molecular ion peak [M]+• very close to this value, confirming the elemental composition. Furthermore, due to the presence of bromine, which has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance, the mass spectrum will exhibit a characteristic isotopic pattern for all bromine-containing fragments. The molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by two mass units (M and M+2).

Electron ionization (EI) is a common technique used in mass spectrometry that can cause the molecular ion to fragment in a reproducible manner. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. The fragmentation of this compound is expected to be influenced by the presence of the tert-butyl group, the nitro group, and the bromine atom.

A primary fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH3) to form a more stable secondary carbocation. Another characteristic fragmentation is the loss of the entire tert-butyl group. The nitro group can also direct fragmentation, potentially through the loss of NO2 or rearrangement reactions.

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation Pattern for this compound

| m/z (Predicted) | Fragment Ion | Proposed Fragmentation Pathway |

| 257/259 | [C10H12BrNO2]+• | Molecular Ion |

| 242/244 | [C9H9BrNO2]+ | Loss of a methyl radical (•CH3) from the tert-butyl group |

| 200/202 | [C6H4BrNO2]+ | Loss of the tert-butyl group (•C4H8) |

| 211 | [C10H12BrO]+ | Loss of NO |

| 181 | [C10H12Br]+ | Loss of NO2 |

| 57 | [C4H9]+ | tert-butyl cation |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed "molecular fingerprint" of this compound by probing the vibrational modes of its constituent chemical bonds. While both techniques are based on molecular vibrations, they are governed by different selection rules, making them complementary. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which is active for vibrations that cause a change in the dipole moment. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, with vibrations being Raman-active if they induce a change in the polarizability of the molecule.

The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its functional groups: the substituted benzene (B151609) ring, the tert-butyl group, the nitro group, and the carbon-bromine bond.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. The C-H stretching vibrations typically appear in the 3100-3000 cm-1 region. The C=C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1600-1450 cm-1 range. The substitution pattern on the benzene ring will also influence the positions and intensities of various bending and out-of-plane deformation modes.

tert-Butyl Group Vibrations: The tert-butyl group has characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl groups are anticipated in the 2960-2870 cm-1 region. The bending vibrations of the methyl groups will appear in the 1470-1365 cm-1 range.

Nitro Group Vibrations: The nitro group (NO2) is a strong chromophore in both IR and Raman spectra. The asymmetric stretching vibration of the N=O bonds is expected to be a strong band in the 1560-1520 cm-1 region, while the symmetric stretching vibration will appear as a strong band in the 1355-1345 cm-1 range. The presence of the electron-withdrawing bromine and the bulky tert-butyl group ortho and para to the nitro group, respectively, can influence the exact positions of these bands.

Carbon-Bromine Vibration: The C-Br stretching vibration is typically observed in the far-infrared region, usually between 600 and 500 cm-1. This band is often weak in the IR spectrum but can be more prominent in the Raman spectrum.

Table 2: Predicted FT-IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | FT-IR Activity | Raman Activity |

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| tert-Butyl C-H Stretch | 2960-2870 | Strong | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Medium-Strong |

| Nitro Asymmetric Stretch | 1560-1520 | Strong | Medium |

| tert-Butyl C-H Bend | 1470-1365 | Medium | Medium |

| Nitro Symmetric Stretch | 1355-1345 | Strong | Strong |

| C-N Stretch | 860-840 | Medium | Medium |

| C-Br Stretch | 600-500 | Weak | Medium |

The combination of high-resolution mass spectrometry and advanced vibrational spectroscopy provides a robust and comprehensive characterization of this compound. These techniques not only confirm the compound's elemental composition and molecular weight with high certainty but also offer a detailed map of its structural features and chemical bonding, which is crucial for its application in various scientific and industrial fields.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior, geometry, and reactivity of 1-bromo-4-(tert-butyl)-2-nitrobenzene. These calculations solve the Schrödinger equation, or approximations of it, for the molecule's electrons.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. irjet.net For aromatic nitro compounds, DFT has proven to be a reliable method for predicting ground state properties. globalresearchonline.net A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). irjet.netresearchgate.net This level of theory is effective for optimizing the molecular geometry and calculating vibrational frequencies. irjet.net

For this compound, DFT calculations would be expected to predict the bond lengths, bond angles, and dihedral angles. A key structural parameter for nitroaromatic compounds is the dihedral angle between the nitro group and the benzene (B151609) ring, which is influenced by steric hindrance from adjacent groups. nih.govresearchgate.net In the case of 1-bromo-4-methyl-2-nitrobenzene, this angle was found to be 14.9(11)°. nih.govresearchgate.net Given the greater steric bulk of the tert-butyl group compared to a methyl group, it is plausible that DFT calculations for this compound would predict a larger dihedral angle, indicating a greater twisting of the nitro group out of the plane of the benzene ring.

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value/Characteristic | Basis of Prediction |

|---|---|---|

| Optimized Geometry | Non-planar | Steric hindrance from ortho bromo and nitro groups |

| C-N Bond Length | ~1.48 Å | Typical for nitroaromatics |

| C-Br Bond Length | ~1.90 Å | Typical for bromoarenes |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for properties such as electron correlation energies. For a molecule like this compound, these high-accuracy calculations could be employed to refine the energies of different conformers or to obtain a more precise value for the rotational barrier of the tert-butyl group.

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting its reactivity. researchgate.net For this compound, the ESP map would be expected to show a region of negative potential (typically colored red) around the oxygen atoms of the electron-withdrawing nitro group, indicating a site susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the benzene ring. researchgate.net

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the electronic transitions and reactivity of the molecule. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net For nitroaromatic compounds, the HOMO is typically localized on the benzene ring, while the LUMO is often centered on the nitro group. This distribution suggests that the molecule can act as an electron acceptor and is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecular dynamics (MD) simulations can explore the conformational space of a molecule over time. nih.gov For this compound, MD simulations could be used to study the rotation of the tert-butyl group and the nitro group at different temperatures. These simulations would provide a dynamic picture of the molecule's flexibility and the accessibility of different conformations, which can be important for understanding its interactions with other molecules or its behavior in solution.

Computational Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a compound. researchgate.net For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. irjet.net The calculated harmonic vibrational frequencies are often scaled to account for anharmonicity and to improve agreement with experimental data. irjet.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), providing a theoretical spectrum that can be compared with experimental results. researchgate.net

Table 2: Computationally Predicted Spectroscopic Data for Aromatic Nitro Compounds

| Spectroscopic Technique | Predicted Parameter | Computational Method |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Raman Spectroscopy | Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) |

| UV-Vis Spectroscopy | Electronic Transitions (λmax) | TD-DFT |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By locating and characterizing the transition state structures for a proposed reaction, it is possible to calculate the activation energy and gain insight into the reaction pathway. researchgate.net For this compound, this approach could be used to study various reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced. Theoretical studies on the decomposition of substituted nitrobenzenes have shown that the reaction pathways can be significantly influenced by the nature and position of the substituents. researchgate.net For instance, the primary decomposition pathways often involve C-NO2 bond cleavage or rearrangement of the nitro group. researchgate.net Computational analysis could determine the most favorable reaction pathways for this compound under different conditions.

Activation Energies and Reaction Pathways

Detailed theoretical studies outlining specific activation energies for reactions involving this compound are not extensively available in publicly accessible literature. However, computational methods, such as Density Functional Theory (DFT), are commonly employed to model reaction mechanisms and determine the energy barriers associated with them.

For substituted nitrobenzenes, several reaction pathways are of general interest:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack. Computational studies would typically model the approach of a nucleophile, the formation of a Meisenheimer complex (a stabilized anionic intermediate), and the subsequent departure of the bromide leaving group. The activation energy would be calculated for the rate-determining step, which is usually the formation of the Meisenheimer complex. The presence of the bulky tert-butyl group would be expected to sterically influence the approach of the nucleophile and, consequently, the activation energy.

Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a fundamental reaction. Theoretical investigations would map out the stepwise process of this reduction, potentially involving various intermediates. The activation energies for each step would depend on the specific reducing agent and reaction conditions being modeled.

Electrophilic Aromatic Substitution: While the nitro group is deactivating, further substitution on the aromatic ring is possible. Computational models can predict the transition state energies for the addition of an electrophile at different positions on the ring, providing insight into the regioselectivity of such reactions.

A hypothetical reaction coordinate diagram, based on general principles of SNAr reactions, would show the relative energies of the reactants, the transition state, the Meisenheimer intermediate, and the products. The activation energy (ΔG‡) would be the difference in free energy between the reactants and the highest energy transition state.

Table 1: Hypothetical Activation Energies for a Nucleophilic Aromatic Substitution Reaction of this compound

| Reaction Step | Hypothetical Activation Energy (kcal/mol) |

|---|---|

| Formation of Meisenheimer Complex | Data not available in searched literature |

| Departure of Leaving Group | Data not available in searched literature |

This table is illustrative. Specific computational data for this compound was not found in the conducted searches.

Computational Assessment of Regio- and Stereoselectivity

Computational chemistry is a valuable tool for predicting the outcome of reactions where multiple isomers can be formed.

Regioselectivity: In the context of this compound, regioselectivity could be a factor in reactions such as further electrophilic substitution or in reactions involving the elimination of HBr to form a benzyne (B1209423) intermediate.